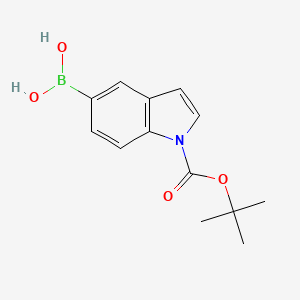

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

Descripción

BenchChem offers high-quality 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSHKSBYXDUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593251 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-84-5 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Boc-indole-5-boronic acid structural properties

An In-depth Technical Guide to the Structural Properties of N-Boc-Indole-5-Boronic Acid

Authored by: A Senior Application Scientist

Introduction

N-Boc-indole-5-boronic acid is a pivotal bifunctional molecule that has garnered significant attention within the realms of organic synthesis and medicinal chemistry. As a derivative of indole, a privileged scaffold in numerous natural products and pharmaceuticals, its strategic functionalization with both a tert-butyloxycarbonyl (Boc) protecting group and a boronic acid moiety endows it with unique reactivity and stability. This guide provides an in-depth exploration of the core structural properties of N-Boc-indole-5-boronic acid, offering insights into how its architecture dictates its chemical behavior and utility. For researchers, scientists, and drug development professionals, a thorough understanding of this building block is essential for its effective application in the synthesis of complex molecular targets, particularly through transition-metal-catalyzed cross-coupling reactions.

Core Molecular Architecture

The structure of N-Boc-indole-5-boronic acid is a carefully orchestrated assembly of three key components: the indole core, the N-Boc protecting group, and the C-5 boronic acid functional group. Each component plays a distinct role in the molecule's overall physical and chemical properties.

1.1. Chemical Structure and Identifiers

The molecule consists of a bicyclic indole ring system where the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. A boronic acid [-B(OH)₂] group is attached to the 5th position of the indole ring.

A more accurate representation is provided via a proper chemical drawing tool, as DOT language is not ideal for complex chemical structures. The above attempts illustrate the difficulty. For clarity, the canonical structure is presented below.

Key Identifiers

| Property | Value |

| Molecular Formula | C₁₃H₁₆BNO₄ |

| Molecular Weight | 261.08 g/mol [1] |

| CAS Number | 403495-21-4 (for the 5-boronic acid isomer) |

1.2. Physical and Spectroscopic Properties

The physical state and spectroscopic data provide a fundamental "fingerprint" for the identification and quality assessment of the compound.

| Property | Description |

| Appearance | Typically a solid, ranging from white to off-white or tan powder. |

| Melting Point | Varies among suppliers and purity levels. For comparison, N-Boc-indole-2-boronic acid melts at 84-94 °C, while the unprotected 5-indolylboronic acid melts at 170-175 °C. |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate.[2] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C, often under an inert atmosphere to prevent degradation, particularly of the boronic acid moiety. |

| ¹H NMR | Expected signals include aromatic protons on the indole ring (shifted by the substituents), a singlet for the 9 protons of the tert-butyl group (~1.6 ppm), and a broad singlet for the -B(OH)₂ protons. |

| ¹³C NMR | Characteristic peaks for the indole carbons, the carbonyl carbon of the Boc group (~150 ppm), and the quaternary and methyl carbons of the tert-butyl group.[3] |

| IR Spectroscopy | Key stretches include: O-H (boronic acid, broad, ~3200-3600 cm⁻¹), C=O (Boc group, ~1730 cm⁻¹), B-O (~1350 cm⁻¹), and aromatic C-H and C=C bands.[4] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 262.12. |

The Influence of Substituents on Structural Integrity and Reactivity

The interplay between the Boc group and the boronic acid on the indole scaffold is critical to the molecule's utility.

2.1. The N-Boc Protecting Group: An Electronic and Steric Modulator

The tert-butoxycarbonyl (Boc) group is not merely a passive placeholder. Its presence is a deliberate strategic choice with profound implications.

-

Electronic Effect : As an electron-withdrawing group, the N-Boc substituent decreases the electron density of the indole ring system. This deactivation mitigates unwanted side reactions, such as electrophilic attack at the C3 position, which is typically the most nucleophilic site in unprotected indoles.

-

Stability : The Boc group is known for its stability under a wide range of nucleophilic, basic, and reductive conditions. However, it is labile under acidic conditions. Even mild acids like 0.1% trifluoroacetic acid (TFA) in HPLC eluents can cause partial or complete deprotection, especially upon concentration.[5] This property allows for its strategic removal late in a synthetic sequence.

-

Solubility : The bulky, nonpolar tert-butyl group enhances the molecule's solubility in common organic solvents, facilitating its use in a broader range of reaction media compared to its unprotected counterpart.

2.2. The Boronic Acid Moiety: The Gateway to Cross-Coupling

The boronic acid group at the C-5 position is the primary reactive site for constructing new carbon-carbon or carbon-heteroatom bonds.

-

Lewis Acidity : The boron atom is electron-deficient, making the boronic acid a weak Lewis acid. This property is fundamental to its role in transmetalation during the Suzuki-Miyaura catalytic cycle.

-

Reversible Dehydration : Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This process can affect the compound's apparent purity and reactivity. Storing the compound under dry, inert conditions is crucial to minimize boroxine formation.

-

pH Sensitivity : The boronic acid group can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of a base.[4] The formation of the "ate" complex is a critical activation step in the Suzuki-Miyaura reaction.[6]

Caption: Base-mediated activation of boronic acid for Suzuki coupling.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of N-Boc-indole-5-boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and versatile methods for forming C-C bonds.[6][7]

3.1. Mechanistic Role

The structural features of N-Boc-indole-5-boronic acid are perfectly suited for the key steps of the Suzuki-Miyaura catalytic cycle:

-

Oxidative Addition : A Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner).

-

Transmetalation : The activated boronate form of the indole transfers the indolyl group to the palladium center, displacing the halide. This is the crucial step where the indole building block is introduced.

-

Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

3.2. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling N-Boc-indole-5-boronic acid with an aryl bromide.

Objective : Synthesize 1-Boc-5-phenylindole.

Materials :

-

N-Boc-indole-5-boronic acid (1.0 eq)

-

Bromobenzene (1.2 eq)

-

Pd(PPh₃)₄ (Palladium Catalyst, 0.03 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure :

-

Inert Atmosphere : To a flame-dried reaction flask, add N-Boc-indole-5-boronic acid, potassium carbonate, and the palladium catalyst.

-

Degassing : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent and Reagent Addition : Add the degassed toluene/water solvent mixture via syringe, followed by the bromobenzene.

-

Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Boc-5-phenylindole.

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of the researcher.

-

Hazards : Indole boronic acids are generally classified as irritants, causing skin and serious eye irritation. Some may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.

-

Storage : To maintain its reactivity and prevent degradation, N-Boc-indole-5-boronic acid should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[2] Long-term storage at -20°C is recommended.

Conclusion

N-Boc-indole-5-boronic acid is a masterfully designed synthetic intermediate whose structural properties are tailored for modern organic synthesis. The N-Boc group provides crucial protection and modulates the indole's electronics, while the C-5 boronic acid serves as a versatile handle for constructing complex molecular architectures via robust methods like the Suzuki-Miyaura cross-coupling. A comprehensive understanding of its structure, stability, and reactivity empowers chemists to leverage this powerful building block to its full potential in the pursuit of novel therapeutics and functional materials.

References

-

Bellina, F., Carpita, A., & Rossi, R. (2011). Indolylboronic Acids: Preparation and Applications. Molecules, 16(4), 3183-3233. [Link]

-

Rojas, K., et al. (2023). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization. Polymers, 15(12), 2734. [Link]

-

ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)indole-2-boronic Acid. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Chemical Communications. [Link]

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3491. [Link]

Sources

- 1. 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | C13H16BNO4 | CID 2773302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Indole Boronic Acids

An In-Depth Technical Guide to the Synthesis of 1-Boc-indole-5-boronic acid from 5-bromoindole

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The ability to functionalize the indole nucleus at specific positions is paramount for developing novel compounds with tailored properties. Boronic acids, and their corresponding esters, are exceptionally versatile intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making indole boronic acids highly valuable building blocks for drug discovery and development.[4][5][6]

This guide provides a detailed, field-proven methodology for the synthesis of 1-Boc-indole-5-boronic acid, a key intermediate for introducing substituents at the 5-position of the indole ring. The synthesis proceeds via a robust three-step sequence starting from commercially available 5-bromoindole. Our focus will be on the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the critical parameters for success.

Overall Synthetic Strategy

The conversion of 5-bromoindole to the target boronic acid is achieved through a logical sequence of protection, metalation, and borylation. Each step is designed to address specific chemical challenges inherent to the indole system.

-

N-H Protection: The acidic proton on the indole nitrogen must be replaced with a protecting group to prevent interference with the strongly basic organometallic reagents used in the subsequent step. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.

-

Halogen-Metal Exchange: A bromine-lithium exchange at the C-5 position is performed under cryogenic conditions to generate a highly reactive aryllithium intermediate.

-

Borylation & Hydrolysis: The nucleophilic aryllithium is trapped with an electrophilic borate ester, which is then hydrolyzed during aqueous workup to yield the final boronic acid.

The entire workflow can be visualized as follows:

Caption: High-level workflow for the synthesis.

Part 1: N-Protection of 5-Bromoindole

Objective

To synthesize tert-butyl 5-bromo-1H-indole-1-carboxylate (1-Boc-5-bromoindole).

Scientific Rationale

The indole N-H proton (pKa ≈ 17 in DMSO) is sufficiently acidic to be deprotonated by the organolithium reagents (e.g., n-BuLi) required for the subsequent halogen-metal exchange. Failure to protect this site would result in the consumption of at least two equivalents of the organolithium base and prevent the desired reaction at the C-Br bond.

The Boc group is an exemplary choice for this transformation.[7] It is introduced under relatively mild basic conditions and is exceptionally stable to the nucleophilic and basic conditions of the lithiation step. Furthermore, its steric bulk can help direct metallation away from the C2 position, and it can be removed under acidic conditions if the free N-H is required in a subsequent step.[8]

Detailed Experimental Protocol

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.[9]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-5-bromoindole as a solid.

Data Presentation: N-Protection

| Reagent | Molar Eq. | Purpose | Typical Yield | Physical Appearance | Melting Point |

| 5-Bromoindole | 1.0 | Starting Material | - | Off-white solid | - |

| Boc₂O | 1.2 | Boc Protecting Agent | >90% | White to off-white solid | 56-57 °C |

| DMAP | 0.1 | Acylation Catalyst | - | - | - |

| THF | - | Solvent | - | - | - |

Part 2: The Core Transformation: Lithiation, Borylation, and Hydrolysis

This sequence is the heart of the synthesis and is performed as a one-pot procedure. Success is critically dependent on maintaining anhydrous and anaerobic conditions at very low temperatures.

Reaction Mechanism and Causality

Caption: Key mechanistic steps of the core transformation.

-

Bromine-Lithium Exchange: At -78 °C, n-butyllithium (n-BuLi) rapidly and selectively exchanges with the bromine atom at the C-5 position.[10] This temperature is crucial; at higher temperatures, the highly reactive aryllithium intermediate can undergo side reactions, including decomposition or reaction with the THF solvent. An inert atmosphere (argon or nitrogen) is mandatory to prevent quenching by atmospheric oxygen or moisture.

-

Electrophilic Quench (Borylation): The newly formed nucleophilic aryllithium attacks the electrophilic boron atom of triisopropyl borate.[11] Triisopropyl borate is the reagent of choice because the bulky isopropoxy groups sterically hinder the addition of a second equivalent of the aryllithium species to the boron center, which would lead to undesired borinate byproducts.[12] This reaction forms a stable lithium borate complex.

-

Hydrolysis: Upon warming and quenching with an acidic aqueous solution, the triisopropyl borate ester is readily hydrolyzed to the corresponding boronic acid.[13] This step simultaneously protonates any remaining n-BuLi and isolates the final product.

Detailed Experimental Protocol (One-Pot)

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Dissolve 1-Boc-5-bromoindole (1.0 eq) in anhydrous THF (~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In the same flask, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product often contains boric acid and boronic anhydride impurities. Purify by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or by performing an acid-base extraction. For the latter, dissolve the crude material in diethyl ether, extract with 1 M NaOH (aq), wash the aqueous layer with ether to remove neutral impurities, acidify the aqueous layer with 2 M HCl, and then extract the product back into ethyl acetate.[14][15]

Data Presentation: Lithiation-Borylation-Hydrolysis

| Reagent | Molar Eq. | Purpose | Key Parameter |

| 1-Boc-5-bromoindole | 1.0 | Protected Substrate | Must be anhydrous |

| n-Butyllithium | 1.1 | Lithiating Agent | Maintain T < -70 °C |

| Triisopropyl borate | 1.2 | Borylating Agent | Add slowly at -78 °C |

| Anhydrous THF | - | Solvent | Crucial for success |

| Overall Yield | ~60-80% |

Product Validation and Troubleshooting

-

Characterization: The final product, 1-Boc-indole-5-boronic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a broad singlet in the ¹H NMR spectrum (often around 8.0-8.5 ppm) corresponding to the B(OH)₂ protons is indicative of the boronic acid, though this peak can sometimes exchange with residual water.

-

Troubleshooting Low Yields:

-

Inadequate Drying: The most common cause of failure is the presence of moisture. Ensure all glassware is flame- or oven-dried and all reagents and solvents are strictly anhydrous.

-

Temperature Excursion: Allowing the reaction to warm prematurely during the addition of n-BuLi can lead to proton abstraction from the solvent or other side reactions.

-

Impure Reagents: Use high-quality n-BuLi that has been recently titrated to determine its exact molarity. Old or improperly stored organolithium reagents are a frequent source of error.

-

-

Purification Challenges: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can complicate NMR analysis and purification. The acid-base extraction method is often effective at isolating the pure boronic acid.[16] If chromatography is attempted, significant tailing can occur on silica gel; specialized purification techniques may be required.[17]

Conclusion

The synthesis of 1-Boc-indole-5-boronic acid from 5-bromoindole is a reliable and scalable process that provides access to a highly versatile building block for organic synthesis. The success of this procedure hinges on a solid understanding of the underlying principles: the necessity of N-H protection and the critical importance of maintaining anhydrous, anaerobic, and cryogenic conditions during the pivotal halogen-metal exchange and borylation steps. By adhering to the protocols and rationale outlined in this guide, researchers in drug development and materials science can confidently produce this key intermediate for use in Suzuki-Miyaura couplings and other advanced synthetic applications.

References

-

CN103387530A - 5-bromoindole preparation method - Google Patents.

-

Synthesis of 5-Bromo Indole - Erowid.

-

N-Boc-5-bromoindole | Intermediate - MedchemExpress.com.

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks.

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.

-

Application of Boc-anhydride - Suzhou Highfine Biotech.

-

The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. - ResearchGate.

-

Indolylboronic Acids: Preparation and Applications - PMC - NIH.

-

CN102558017A - Method for preparing 5-bromoindole - Google Patents.

-

N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem - NIH.

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH.

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing.

-

Process for purification of boronic acid and its derivatives - Google Patents.

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection - The Journal of Organic Chemistry - ACS Publications.

-

Boronic acid synthesis by hydrolysis - Organic Chemistry Portal.

-

(PDF) Indolylboronic Acids: Preparation and Applications - ResearchGate.

-

Indolylboronic Acids: Preparation and Applications - MDPI.

-

N-Boc-5-bromoindole 97 182344-70-3 - Sigma-Aldrich.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles .

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

Can I remove boronic acid using Work up process? - ResearchGate.

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate.

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online.

-

Indolylboronic Acids: Preparation and Applications - PubMed.

-

Purification of boronic acids? : r/chemistry - Reddit.

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.

-

7-indolinecarboxaldehyde - Organic Syntheses Procedure.

-

Indole N‐Boc deprotection method development - ResearchGate.

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences.

-

Suzuki Coupling - Organic Chemistry Portal.

-

How to purify boronic acids/boronate esters? - ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. ecommons.luc.edu [ecommons.luc.edu]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of Boc-anhydride [en.highfine.com]

- 10. mdpi.com [mdpi.com]

- 11. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

An In-Depth Technical Guide to 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid: Properties, Handling, and Application in Suzuki-Miyaura Coupling

This guide provides an in-depth technical overview of 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the structural rationale, mechanistic underpinnings of its reactivity, and field-proven protocols that ensure reliable and reproducible results.

Strategic Overview: The Value of a Protected Indolylboronic Acid

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The ability to functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies. 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid emerges as a strategically designed reagent for this purpose.

Its utility stems from two key features:

-

The Boronic Acid Moiety : This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon bonds.[2][3]

-

The tert-Butoxycarbonyl (Boc) Protecting Group : The indole nitrogen is nucleophilic and its proton is acidic, which can lead to undesired side reactions under the basic conditions typical of many coupling reactions. The Boc group passivates the indole nitrogen, preventing these side reactions. Furthermore, it significantly enhances the compound's solubility in common organic solvents and improves its stability, making it an ideal candidate for a wide range of synthetic applications.[4]

Physicochemical & Structural Characteristics

A thorough understanding of the reagent's physical and chemical properties is the foundation of its effective use.

Core Properties

| Property | Value | Source |

| CAS Number | 317830-84-5 | [5][6] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [6] |

| Molecular Weight | 261.08 g/mol | [6][7] |

| Appearance | White to pale yellow solid/powder | [4] |

| Storage | 2-8°C, under dry, inert atmosphere | [5] |

Structural Representation

The molecule's structure dictates its function. The Boc group provides steric bulk and electronic modification, while the boronic acid at the 5-position is poised for cross-coupling.

Caption: Chemical Structure of 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid.

Handling, Storage, and Safety

The efficacy of any reagent is intrinsically linked to its proper handling and storage. Boronic acids, in general, require specific attention to maintain their integrity.

Storage and Stability: This compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] The primary stability concern for boronic acids is the propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is reversible upon exposure to water. For this reason, commercial batches may contain varying amounts of the anhydride; this typically does not impede its reactivity in cross-coupling reactions where water is often present.[8]

Safety Profile: As a laboratory chemical, standard precautions should be taken. The compound is classified as an irritant.

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Data synthesized from supplier safety information.[6][7]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the indole C5 position and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[2][11][12]

Mechanistic Causality

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The process is a sequence of three fundamental steps centered on a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation : This is the key step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic acid by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which readily transfers its organic group (R²) to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for coupling 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid with a generic heteroaryl bromide. The causality for each component choice is explained.

Objective : To synthesize tert-butyl 5-(heteroaryl)-1H-indole-1-carboxylate.

Materials :

-

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid (1.0 equiv)

-

Heteroaryl bromide (1.1 equiv)

-

Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv)

-

Base: Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Protocol Steps :

-

Inert Atmosphere Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid (1.0 equiv) and the heteroaryl bromide (1.1 equiv).

-

Causality: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. A slight excess of the halide ensures complete consumption of the more valuable boronic acid.

-

-

Reagent Addition : Add sodium carbonate (3.0 equiv) followed by the palladium catalyst (3 mol%).

-

Causality: Na₂CO₃ is a moderately strong inorganic base sufficient to form the boronate "ate" complex required for transmetalation. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of substrates.

-

-

Solvent Degassing : Evacuate and backfill the vessel with argon or nitrogen three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Causality: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the catalyst. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[2]

-

-

Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

-

Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.

-

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Causality: This step partitions the organic product into the ethyl acetate layer, while salts and excess base remain in the aqueous layer.

-

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

-

Causality: This standard purification sequence removes residual water, inorganic salts, and catalyst byproducts to yield the pure coupled product.[1]

-

Experimental Workflow Diagram

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion: A Versatile Tool for Modern Synthesis

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid is more than just a chemical; it is a solution for the efficient and targeted synthesis of complex indole derivatives. Its design, incorporating a stable protecting group and a versatile reactive handle, makes it an invaluable asset in pharmaceutical research and development.[5][13] By understanding its properties, adhering to proper handling protocols, and appreciating the mechanistic nuances of its application in Suzuki-Miyaura coupling, researchers can confidently and reproducibly generate novel molecular architectures to drive the discovery of next-generation therapeutics.

References

- (1-(tert-Butoxycarbonyl)-1H-indol-5-yl)boronic acid. MySkinRecipes.

- 1-(tert-Butoxycarbonyl)indole-2-boronic acid. Chem-Impex.

- 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride). PubChem.

- (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. PubChem.

- tert-Butyl 1-indolecarboxyl

- (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid, 98% Purity. Generic Supplier.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Boronic acid with high oxidative stability and utility in biological contexts.

- (1-(Tert-butoxycarbonyl)-1H-indol-5-yl)boronic acid. ChemScene.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- SAFETY DATA SHEET - 1-Boc-indole-2-boronic acid. Fisher Scientific.

- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.

- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)indole-2-boronic Acid. TCI Chemicals.

- 5-Indolylboronic acid. Sigma-Aldrich.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

- Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. ChemOrgChem via YouTube.

- Indolylboronic Acids: Preparation and Applications.

- Safety Data Sheet: Phenylboronic acid. Carl ROTH.

- 1-Boc-5-fluoro-1H-indole-2-boronic acid. Chem-Impex.

- Boronic Acids and Esters. BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1-(tert-Butoxycarbonyl)-1H-indol-5-yl)boronic acid [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. youtube.com [youtube.com]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to N-Boc-Indole-5-Boronic Acid: Properties, Reactivity, and Applications

Abstract: N-Boc-indole-5-boronic acid is a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, stability, and core reactivity. Emphasis is placed on its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. We will explore the rationale behind its structural features, including the function of the N-Boc protecting group, and provide validated, step-by-step protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Compound Identification and Core Properties

N-Boc-indole-5-boronic acid, systematically named (1-(tert-butoxycarbonyl)-1H-indol-5-yl)boronic acid, is a stable, solid organoboron compound. The presence of the boronic acid moiety at the C-5 position of the indole ring, combined with the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an exceptionally useful and well-behaved intermediate for introducing the indole scaffold into complex molecules.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 317830-84-5 | [3][4] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [3][4] |

| Molecular Weight | 261.08 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[5] |

| Purity | Typically ≥95% | [3][4] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=CC(B(O)O)=CC=C21 | [3] |

Physicochemical Characteristics

Solubility and Stability

Precise solubility data for N-Boc-indole-5-boronic acid is not extensively published; however, based on analogous structures like N-Boc-indole-2-boronic acid, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF).[6] Boronic acids, in general, are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. Therefore, proper storage is critical to maintaining the compound's integrity.

Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protected from moisture.[4]

Spectroscopic Profile

While specific spectra for this compound are not available in the search results, a characteristic spectroscopic profile can be predicted based on its structure:

-

¹H NMR: Expected signals would include singlets for the nine protons of the tert-butyl (Boc) group around 1.6-1.7 ppm, distinct aromatic protons on the indole core (typically between 6.5 and 8.5 ppm), and a broad singlet for the two hydroxyl protons of the boronic acid group, which is often exchangeable with D₂O.

-

¹³C NMR: Resonances for the Boc group's quaternary carbon and methyl carbons would appear upfield (~85 and ~28 ppm, respectively). The spectrum would also feature signals for the eight aromatic carbons of the indole ring and a signal for the carbon atom bonded to boron, which is significantly influenced by the boron atom's electronics.

-

¹¹B NMR: This technique is highly diagnostic for boronic acids. A signal in the range of 28-34 ppm is characteristic of the trigonal planar (sp²) hybridized boron atom.

Chemical Reactivity and Synthetic Utility

The Role of the N-Boc Protecting Group

The indole N-H proton is acidic and can interfere with many transition-metal-catalyzed reactions by coordinating to the metal center or acting as a competing nucleophile. The N-Boc group serves two primary functions:

-

Deactivation: It masks the acidic N-H proton, preventing catalyst inhibition and unwanted side reactions.[1]

-

Electronic Modification: It acts as an electron-withdrawing group, modifying the electron density of the indole ring system and influencing reactivity at other positions.

This protection strategy is crucial for achieving high yields and clean conversions in cross-coupling reactions.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of N-Boc-indole-5-boronic acid is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed process enables the formation of a carbon-carbon bond between the indole C-5 position and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[7][8] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of its reagents.[7]

The catalytic cycle, a cornerstone of modern organic chemistry, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-activated.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Synthesis Pathway

N-Boc-indole-5-boronic acid is typically synthesized from a corresponding halo-indole precursor, most commonly N-Boc-5-bromoindole. A common and robust method involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of N-Boc-indole-5-boronic acid with a generic aryl bromide. Note: This is a representative protocol and should be optimized for specific substrates.

Objective: To synthesize a 5-aryl-N-Boc-indole derivative.

Materials:

-

N-Boc-indole-5-boronic acid (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

-

Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

-

Solvent System: A mixture such as Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), N-Boc-indole-5-boronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to form a boronate species, which is required for the transmetalation step.[7]

-

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

-

Causality Insight: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

-

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.). Then, add the degassed solvent system via syringe.

-

Causality Insight: Solvents must be degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[9]

-

Causality Insight: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.

-

-

Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

N-Boc-indole-5-boronic acid is classified as a hazardous substance and must be handled with appropriate precautions.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

-

Kumar, A., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. Retrieved from [Link]

-

Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indolylboronic Acids: Preparation and Applications. PMC. Retrieved from [Link]

-

Buchwald, S. L., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

-

PubChem. (n.d.). (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid. Retrieved from [Link]

-

Cichoń, E., & Turek, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(23), 4358. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Lead Sciences. (n.d.). (1-(tert-Butoxycarbonyl)-1H-indol-5-yl)boronic acid. Retrieved from [Link]

-

P212121. (n.d.). N-(BOC)-5-fluoroindole-2-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (1-(tert-Butoxycarbonyl)-1H-indol-5-yl)boronic acid - Lead Sciences [lead-sciences.com]

- 5. N-Boc-5-methoxy-2-indolylboronic acid = 95 290331-71-4 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

An In-depth Technical Guide to Boc-Protected Indole Boronic Acids: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyloxycarbonyl (Boc)-protected indole boronic acids, essential reagents in contemporary organic synthesis and medicinal chemistry. The strategic implementation of the Boc protecting group enables precise control over the regioselectivity of borylation and subsequent cross-coupling reactions, facilitating the construction of complex molecular architectures. This document delves into the nuanced methodologies for preparing a diverse array of Boc-protected indole boronic acid isomers, elucidates the mechanistic underpinnings of key synthetic transformations, and showcases their pivotal role in the development of innovative pharmaceutical agents through detailed protocols and case studies.

Introduction: The Strategic Value of Indole Scaffolds and the Rise of Boronic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The functionalization of the indole ring is therefore a critical endeavor in the quest for novel therapeutics. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for forging carbon-carbon bonds.[1] This reaction's utility is intrinsically linked to the availability, stability, and reactivity of its organoboron coupling partners, primarily boronic acids and their esters.[1]

Boronic acids are generally stable, non-toxic, and readily available, making them ideal reagents for pharmaceutical development.[1][2] Their introduction into drug candidates has been shown to modulate physicochemical and pharmacokinetic properties, often leading to enhanced biological activity.[3][4] The groundbreaking success of bortezomib, a boronic acid-containing proteasome inhibitor, has catalyzed a surge of interest in the development of boron-containing drugs.[3]

This guide focuses on a specific and highly valuable class of these reagents: Boc-protected indole boronic acids. The introduction of the electron-withdrawing Boc group onto the indole nitrogen serves a dual purpose: it modulates the reactivity of the indole ring and, crucially, acts as a directing group to control the regioselectivity of borylation reactions.[1] This level of control is paramount for the efficient synthesis of complex, multi-substituted indole derivatives, which are often the targets of drug discovery programs.

The Role of the Boc Protecting Group: A Gateway to Regiocontrolled Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic or thermal conditions. In the context of indole chemistry, the Boc group offers several distinct advantages:

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic attack, which can be advantageous in preventing unwanted side reactions.

-

Enhanced Solubility: The bulky and lipophilic Boc group often improves the solubility of indole derivatives in organic solvents, simplifying reaction setup and purification.

-

Regioselective Control: Most importantly, the Boc group can act as a powerful directing group in C-H activation and borylation reactions, enabling the synthesis of specific indole boronic acid isomers that would be difficult to obtain otherwise.[1]

The strategic choice of when to introduce and remove the Boc group is a key consideration in the overall synthetic plan.

Synthetic Strategies for Boc-Protected Indole Boronic Acids

The preparation of Boc-protected indole boronic acids can be broadly categorized into two main approaches: the borylation of pre-functionalized Boc-protected indoles and the direct C-H borylation of the Boc-protected indole core.

Borylation of Pre-functionalized Indoles: The Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a haloindole and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to furnish the corresponding boronic ester.[1] This method is highly reliable and offers access to a wide range of indole boronic acid isomers, provided the corresponding haloindole is available.

Table 1: Overview of Synthetic Routes to Key Boc-Protected Indole Boronic Acid Isomers

| Target Isomer | Starting Material | Key Transformation | Typical Reagents | Reference(s) |

| N-Boc-Indole-2-boronic acid | N-Boc-2-bromoindole | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ | [1] |

| N-Boc-Indole-3-boronic acid | N-Boc-indole | Iridium-catalyzed C-H Borylation | [Ir(cod)Cl]₂, dtbbpy, B₂pin₂ | [1][5] |

| N-Boc-Indole-4-boronic acid | N-Boc-4-chloroindole | Miyaura Borylation | Pd₂(dba)₃, SPhos, K₃PO₄, B₂pin₂ | [1] |

| N-Boc-Indole-5-boronic acid | N-Boc-5-bromoindole | Miyaura Borylation | Pd(PPh₃)₄, K₂CO₃, B₂pin₂ | [6] |

| N-Boc-Indole-6-boronic acid | N-Boc-6-bromoindole | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ | [1] |

| N-Boc-Indole-7-boronic acid | N-Boc-indole | Iridium-catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbbpy, B₂pin₂ | [7] |

Direct C-H Borylation: A Step-Economic Approach

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. Iridium-catalyzed C-H borylation has proven particularly effective for the regioselective functionalization of indoles.[7][8] The steric and electronic properties of the protecting group on the indole nitrogen play a crucial role in directing the regioselectivity of this transformation.

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that proceeds through an Ir(III)/Ir(V) or an Ir(I)/Ir(III) manifold. A simplified representation of the Ir(I)/Ir(III) catalytic cycle is depicted below. The reaction is initiated by the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.[9] The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H bond. However, the presence of a directing group, such as Boc, can override these steric preferences.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the synthesis of key Boc-protected indole boronic acid isomers and their subsequent application in Suzuki-Miyaura cross-coupling.

Synthesis of N-Boc-Indole-3-boronic acid pinacol ester via Iridium-Catalyzed C-H Borylation

This protocol is adapted from a ligand-free iridium-catalyzed C-H borylation method.[5][10]

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube is added N-Boc-indole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and [Ir(cod)Cl]₂ (1.5 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous n-hexane (5 mL) is added via syringe.

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Synthesis of N-Boc-Indole-7-boronic acid pinacol ester via Directed Iridium-Catalyzed C-H Borylation

This protocol is based on the iridium-catalyzed C-H activation at the C7 position.[7]

Step-by-Step Methodology:

-

In a glovebox, an oven-dried vial is charged with N-Boc-indole (0.5 mmol), bis(pinacolato)diboron (0.75 mmol), [Ir(cod)OMe]₂ (2.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%).

-

Anhydrous tetrahydrofuran (2.5 mL) is added, and the vial is sealed.

-

The reaction mixture is stirred at 100 °C for 24 hours.

-

After cooling, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to yield the product.

Suzuki-Miyaura Cross-Coupling of N-Boc-Indole-5-boronic acid with a Heteroaryl Chloride

This protocol illustrates a typical Suzuki-Miyaura coupling reaction.[11][12]

Step-by-Step Methodology:

-

To a microwave vial is added N-Boc-indole-5-boronic acid (0.3 mmol), 2-chloro-5-fluoropyridine (0.2 mmol), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and potassium phosphate (0.4 mmol).

-

The vial is sealed, evacuated, and backfilled with argon.

-

1,4-Dioxane (2 mL) and water (0.2 mL) are added.

-

The reaction is heated in a microwave reactor at 120 °C for 30 minutes.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Applications in Drug Discovery: Case Studies

The utility of Boc-protected indole boronic acids is best illustrated through their application in the synthesis of biologically active molecules.

Synthesis of Meridianin G Analogs

Meridianins are a family of marine alkaloids with potential as kinase inhibitors. The synthesis of meridianin G has been achieved using a one-pot iridium-catalyzed C3-borylation of a Boc-protected indole precursor, followed by a Suzuki-Miyaura coupling with 2-amino-5-bromopyrimidine.[1] This approach highlights the efficiency of combining C-H activation and cross-coupling in a single pot.

Caption: Synthetic pathway to Meridianin G utilizing a one-pot borylation/coupling sequence.

Building Blocks for Kinase Inhibitors

Many kinase inhibitors feature a substituted indole core. Boc-protected indole boronic acids serve as versatile building blocks for the rapid elaboration of these scaffolds. For instance, N-Boc-indole-5-boronic acid can be coupled with various (hetero)aryl halides to generate a library of compounds for screening against a panel of kinases. The Boc group can then be readily removed to allow for further functionalization at the indole nitrogen.

Conclusion and Future Outlook

Boc-protected indole boronic acids are indispensable tools in modern organic synthesis and drug discovery. The ability to precisely control the regioselectivity of indole functionalization through the judicious use of the Boc protecting group, coupled with the power of C-H activation and cross-coupling chemistries, has opened up new avenues for the construction of complex and biologically relevant molecules. As our understanding of catalytic processes deepens and new synthetic methodologies emerge, the utility of these versatile reagents is poised to expand even further, enabling the synthesis of the next generation of innovative therapeutics. The continued development of more efficient and selective borylation and coupling reactions will undoubtedly solidify the central role of Boc-protected indole boronic acids in the pharmaceutical industry.

References

-

Cubiñák, M.; Edlová, T.; Polák, P.; Tobrman, T. Indolylboronic Acids: Preparation and Applications. Molecules2019 , 24, 3523. [Link]

-

ResearchGate. (PDF) Indolylboronic Acids: Preparation and Applications. [Link]

-

Singh, J.; Sharma, S.; Kaur, A.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals2022 , 15, 1346. [Link]

-

Pan, Z.; Liu, L.; Xu, S.; Shen, Z. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Org. Chem. Front.2021 , 8, 1357-1362. [Link]

-

Semantic Scholar. Design and discovery of boronic acid drugs. [Link]

-

de Carvalho, I. M. M.; da Silva, J. F. M.; da Silva, V. C. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25, 4939. [Link]

-

Pan, Z.; Liu, L.; Xu, S.; Shen, Z. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing2021 . [Link]

-

McCabe, A.; et al. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Org. Biomol. Chem.2024 . [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

-

Knapp, D. M.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc.2021 , 143, 19634-19642. [Link]

-

Boelkins, M. R.; et al. Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Org. Lett.2012 , 14, 3142-3145. [Link]

-

Mel-Thomas, B.; et al. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angew. Chem. Int. Ed.2022 , 61, e202114757. [Link]

-

VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

-

Larsen, M. Z.; et al. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Adv.2021 , 11, 38761-38768. [Link]

-

ResearchGate. General synthetic route for the synthesis of boronic acids 1. [Link]

-

Organic Syntheses. boronic esters. [Link]

-

Pan, Z.; Liu, L.; Xu, S.; Shen, Z. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing2021 . [Link]

-

eScholarship. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. [Link]

-

Bell, E. C.; et al. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem.2004 , 69, 5429-5438. [Link]

-

eScholarship. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem. Commun.2008 , 5815-5817. [Link]

-

ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

-

PubMed. Indolylboronic Acids: Preparation and Applications. [Link]

-

Lee, J. C. H.; et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18, 4304-4307. [Link]

-

Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles. [Link]

-

University of Illinois. IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. [Link]

-

Wiley. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

-

Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00814F [pubs.rsc.org]

- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Versatile Reactivity of the Indole-Boronic Acid Moiety: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The indole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its functionalization is a cornerstone of modern drug discovery. Among the myriad of synthetic handles available, the boronic acid group stands out for its remarkable versatility, stability, and synthetic utility.[2][3] This in-depth technical guide provides a comprehensive exploration of the reactivity of the boronic acid group when appended to the indole scaffold. We will delve into the core principles governing its synthesis, its participation in pivotal cross-coupling reactions, and the subtle factors that dictate its stability and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of indole boronic acids in their synthetic endeavors.

The Strategic Importance of Indole Boronic Acids

The indole ring system is a recurring motif in molecules of profound biological importance, from neurotransmitters like serotonin to blockbuster drugs.[1][4] The ability to selectively modify this scaffold is paramount for generating novel chemical entities with tailored pharmacological profiles. Boronic acids and their derivatives have emerged as indispensable tools in this context due to several key advantages:

-

Synthetic Tractability: Indole boronic acids are readily accessible through a variety of synthetic methods.[1][3]

-

Stability and Low Toxicity: They are generally stable, crystalline solids with low toxicity, making them amenable to a wide range of reaction conditions and simplifying handling procedures.[3][5]

-

Versatile Reactivity: The boronic acid group is a versatile functional handle that can participate in a plethora of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][6]

This guide will navigate the key aspects of indole boronic acid chemistry, providing both theoretical understanding and practical insights to empower your research.

Synthesis of Indole Boronic Acids: A Toolkit of Methodologies

The strategic placement of the boronic acid group on the indole scaffold is crucial for subsequent functionalization. Several robust methods have been developed to achieve this, each with its own set of advantages and considerations.

C-H Borylation: A Direct and Atom-Economical Approach

Direct C-H borylation has revolutionized the synthesis of aryl and heteroaryl boronic acids, offering a more atom-economical and often simpler alternative to traditional methods.[1] In the context of the indole scaffold, the regioselectivity of C-H borylation is a key consideration.

-

Electronic Control: In the absence of directing groups, the inherent electronic properties of the indole ring often favor borylation at the C2 position, which possesses the most acidic C-H bond.[1] Iridium-based catalytic systems are frequently employed for this transformation.[1]

-

Directing Group Strategies: To achieve borylation at other positions, the use of directing groups is essential. A bulky protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, can sterically hinder the C2 position and direct borylation to the C3 position.[1][7][8] Similarly, other directing groups can be strategically installed to achieve borylation at C4, C5, C6, or C7.[1]

Experimental Protocol: Iridium-Catalyzed C2 Borylation of Indole

This protocol is a representative example of a direct C-H borylation reaction.

-

Reaction Setup: To an oven-dried Schlenk flask, add indole (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol), and a suitable iridium catalyst, such as [Ir(cod)OMe]₂ (1-2 mol%), and a bipyridine-based ligand (2-4 mol%).

-

Solvent and Atmosphere: Add an anhydrous, non-polar solvent such as cyclohexane or n-hexane (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours).

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired indole-2-boronic acid pinacol ester.

Self-Validation: The protocol's success relies on the rigorous exclusion of air and moisture, as the iridium catalyst and boronic acid species can be sensitive. A control reaction without the iridium catalyst should be performed to confirm the necessity of the catalyst. The regioselectivity should be confirmed by NMR spectroscopy.

Halogen-Metal Exchange and Borylation

A more traditional yet highly reliable method involves a halogen-metal exchange reaction on a pre-functionalized haloindole, followed by trapping the resulting organometallic species with a boron electrophile.

-

Lithiation: Bromoindoles are commonly used starting materials. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures generates an indolyl lithium species. This is then quenched with a borate ester, typically trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.[2]

Logical Flow of Halogen-Metal Exchange Borylation

Caption: Workflow for the synthesis of indole boronic acids via halogen-metal exchange.

Key Reactions of the Indole Boronic Acid Group

The true synthetic power of indole boronic acids is realized in their participation in a diverse range of chemical transformations.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application of indole boronic acids.[2][6] It allows for the formation of a C-C bond between the indole scaffold and a variety of sp²- and sp³-hybridized carbon atoms.[6]

The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (or triflate), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the indole boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the Pd(0) catalyst.

Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[6] For instance, sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step. The nature of the protecting group on the indole nitrogen can also influence the reaction outcome.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Indole-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [6] |

| N-Boc-Indole-5-boronic acid | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 92 | |

| Indole-2-boronic acid | Phenyl triflate | Pd(OAc)₂ / XPhos | CsF | THF | 78 |

Chan-Lam Coupling: Forging C-N and C-O Bonds

While less common than Suzuki-Miyaura coupling, the Chan-Lam reaction provides a valuable pathway for the formation of C-N and C-O bonds using indole boronic acids. This copper-catalyzed reaction couples the boronic acid with amines or alcohols, offering a complementary approach to traditional N- and O-arylation methods.

Other Transformations

The versatility of the indole boronic acid group extends beyond these flagship reactions. They can also participate in:

-

Oxidation: Conversion to the corresponding hydroxyindole.[1]

-

Homocoupling: Dimerization of the indole moiety, which can be an undesirable side reaction in Suzuki-Miyaura couplings.

-

Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway and a significant challenge to overcome.[1]

Stability and Challenges: Navigating the Nuances of Indole Boronic Acids

While generally stable, indole boronic acids are not without their challenges. Understanding their stability profile and potential decomposition pathways is crucial for successful synthesis and application.

-

Protodeboronation: This is the most significant side reaction, particularly under acidic or basic conditions, or in the presence of certain transition metals. The choice of reaction conditions, including the base and solvent, can significantly impact the extent of protodeboronation.

-

Oxidative Instability: While generally stable to air, prolonged exposure can lead to oxidation. It is good practice to store indole boronic acids under an inert atmosphere, especially if they are to be stored for extended periods.

-

Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form boroxines (cyclic trimers). While this typically does not impede their reactivity in cross-coupling reactions, it can affect their physical properties and analytical characterization.

Conclusion and Future Outlook

Indole boronic acids are undeniably powerful and versatile intermediates in modern organic synthesis and drug discovery. Their accessibility through a range of synthetic methods, coupled with their participation in a wide array of robust and reliable chemical transformations, solidifies their position as indispensable tools for the construction of complex indole-containing molecules. As our understanding of their reactivity deepens and new catalytic systems are developed, the scope and utility of indole boronic acids will undoubtedly continue to expand, enabling the synthesis of the next generation of innovative therapeutics and functional materials.

References

-

Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-